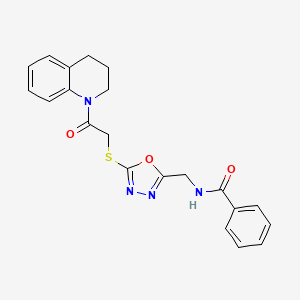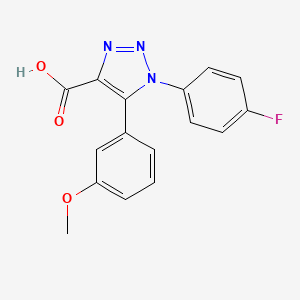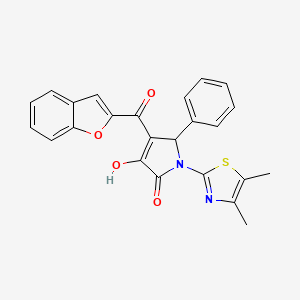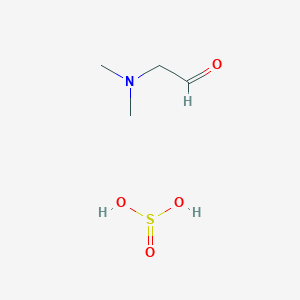![molecular formula C19H17N5O3 B2747610 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705354-73-9](/img/structure/B2747610.png)
3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is an intriguing compound that belongs to a group of heterocyclic organic molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common route might include the following steps:
Synthesis of 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin.
Coupling this intermediate with an appropriate 2-oxoethylating agent.
Finally, cyclization to form the benzo[d]oxazol-2(3H)-one ring.
Conditions like temperature, solvents, and catalysts need to be optimized at each step for maximum yield.
Industrial Production Methods: Scaling up the synthesis for industrial production requires efficient and cost-effective methods. Catalysis plays a crucial role here, with metal-catalyzed processes often being employed. Batch and continuous flow methods may be utilized to streamline production.
化学反応の分析
Types of Reactions: This compound can undergo several types of reactions, including:
Oxidation: Formation of oxidative derivatives using oxidizing agents.
Reduction: Reduction reactions might be used to introduce different functional groups.
Substitution: Reactions where substituent groups are replaced under specific conditions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents can be used under controlled conditions (temperature, pressure, pH).
Major Products Formed: Depending on the reaction, products might include:
Oxidized derivatives.
Reduced forms with different alkyl or aryl groups.
Substituted compounds with various halogen or alkyl groups.
科学的研究の応用
In Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
In Biology: Studied for potential effects on cellular pathways and as a probe in biochemical assays.
In Medicine: Investigated for pharmaceutical properties, possibly targeting specific enzymes or receptors involved in diseases.
In Industry:
作用機序
The compound exerts its effects through interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms, impacting cellular functions and responses.
類似化合物との比較
Compared to other compounds in its class, 3-(2-(2-Methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one displays unique structural features that could confer distinctive chemical reactivity and biological activity. Similar compounds might include those with variations in the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin scaffold or benzo[d]oxazol moiety, each with its own set of properties and applications.
This compound, due to its unique structure, might offer advantages in specificity, binding affinity, or stability compared to its analogs.
特性
IUPAC Name |
3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-8-17-20-9-13-10-22(7-6-14(13)24(17)21-12)18(25)11-23-15-4-2-3-5-16(15)27-19(23)26/h2-5,8-9H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMAEXUWDLOOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(cyanomethyl)-2-[(2-methylphenyl)methoxy]benzamide](/img/structure/B2747527.png)

![N-(4-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747531.png)
![1-({[2,4'-Bipyridine]-4-yl}methyl)-3-tert-butylurea](/img/structure/B2747532.png)

![(E)-N'-(5-bromo-2-hydroxybenzylidene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2747536.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2747540.png)
![5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)
![2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride](/img/structure/B2747544.png)



![8-(2-ethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2747550.png)
